

Handling and storage of 2-Bromo-6-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Bromo-6-fluoro-4-methylaniline

Cat. No.: B098318

[Get Quote](#)

Compound Identification and Physicochemical Properties

2-Bromo-6-fluoro-4-methylaniline is a halogenated aromatic amine, a class of compounds widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its specific substitution pattern offers unique reactivity for creating complex molecules.[4] Understanding its fundamental properties is the first step toward safe handling.

Table 1: Physicochemical Data for **2-Bromo-6-fluoro-4-methylaniline** and Related Compounds

Property	2-Bromo-6-fluoro-4-methylaniline	2-Bromo-4-fluoro-6-methylaniline
CAS Number	18349-09-2[5][6]	202865-77-8[7][8]
Molecular Formula	C ₇ H ₇ BrFN[6]	C ₇ H ₇ BrFN[8]
Molecular Weight	204.04 g/mol [6]	204.04 g/mol [8]
Appearance	Solid	Solid
Melting Point	Not specified	32-36 °C
Flash Point	Not specified	>110 °C (>230 °F) - closed cup

Hazard Identification and Toxicological Profile

Substituted anilines, including **2-Bromo-6-fluoro-4-methylaniline**, are hazardous compounds that require careful handling. The primary risks are associated with their toxicity upon ingestion, inhalation, or skin contact. Many aniline derivatives are suspected of causing genetic defects and cancer.[\[9\]](#)[\[10\]](#)

A critical, and potentially insidious, health effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[\[11\]](#)[\[12\]](#) This can lead to cyanosis (bluish skin), confusion, and, in severe cases, cardiovascular collapse.[\[11\]](#)[\[12\]](#) The onset of symptoms can be delayed for hours after exposure.[\[11\]](#)

Table 2: GHS Hazard Classification for Structurally Similar Anilines

Hazard Class	Category	Hazard Statement	Source Compound
Acute Toxicity, Oral	Category 3 / 4	H301/H302: Toxic/Harmful if swallowed	2-Bromo-4-methylaniline[13][14], 2-Bromo-4-fluoro-6-methylaniline[8]
Acute Toxicity, Dermal	Category 3 / 4	H311/H312: Toxic/Harmful in contact with skin	2-Bromo-4-methylaniline[13][14]
Acute Toxicity, Inhalation	Category 3 / 4	H331/H332: Toxic/Harmful if inhaled	2-Bromo-4-methylaniline[13][14]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	2-Bromo-6-fluoroaniline[15], 2-Bromo-4-methylaniline[16]
Serious Eye Damage/Irritation	Category 1 / 2	H318/H319: Causes serious eye damage/irritation	Aniline[9], 2-Bromo-6-fluoroaniline[15]
Germ Cell Mutagenicity	Category 2	H341: Suspected of causing genetic defects	Aniline[9]
Carcinogenicity	Category 2	H351: Suspected of causing cancer	Aniline[9]
Specific Target Organ Toxicity (Repeated Exposure)	Category 1 / 2	H372/H373: Causes/May cause damage to organs through prolonged or repeated exposure	Aniline[9], 2-Bromo-4-methylaniline[17]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to establish a barrier between the researcher and the chemical.[18][19] The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[9]

- Hand Protection: Due to the high risk of dermal absorption, robust hand protection is critical. [12] While standard nitrile gloves offer splash protection, they are not recommended for prolonged contact with aniline.[20] For direct handling, use heavy-duty, chemical-resistant gloves such as butyl, neoprene, or Viton.[20] Always inspect gloves for tears or punctures before use and change them immediately upon contamination.[21]
- Eye and Face Protection: Chemical splash goggles that form a tight seal around the eyes are required at all times.[19] For procedures with a higher risk of splashing or exothermic reaction, a full face shield should be worn over the safety goggles.[19][21]
- Skin and Body Protection: A flame-resistant lab coat, buttoned completely, should be worn. [21] For larger quantities or tasks with significant splash potential, a chemical-resistant apron is also necessary.[19] Long pants and closed-toe, chemical-resistant shoes are mandatory to ensure no skin is exposed.[21]
- Respiratory Protection: All work with **2-Bromo-6-fluoro-4-methylaniline** must be conducted inside a certified chemical fume hood to minimize inhalation of dust or vapors.[20][22] If engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required.[21] Respirator use requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[18][21]

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential to prevent exposure and ensure experimental integrity.

Protocol 1: Weighing and Transfer of Solid **2-Bromo-6-fluoro-4-methylaniline**

- Preparation: Designate a specific area within the chemical fume hood for handling the compound.[20] Ensure all necessary equipment (spatulas, weigh boats, receiving flask, waste container) is inside the hood.

- Don PPE: Put on all required PPE as detailed in Section 3.
- Tare Container: Place the receiving flask or container on an analytical balance inside the hood and tare the weight.
- Dispense Chemical: Carefully open the stock bottle. Using a clean spatula, transfer the desired amount of solid to the tared container. Perform this action slowly to avoid creating airborne dust.[23]
- Secure and Clean: Tightly close the stock bottle. Using a cloth lightly dampened with a suitable solvent (e.g., ethanol or isopropanol), decontaminate the spatula and the exterior of the stock bottle before removing them from the designated area. Dispose of the cloth in the appropriate solid hazardous waste container.
- Post-Handling: After completing the transfer, remove gloves and wash hands thoroughly with soap and water.[24][25]

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.[22]

- General Conditions: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[12][20][22] The storage area should be secured and accessible only to authorized personnel.[20][22]
- Container: Keep the container tightly closed to prevent contamination and potential sublimation or reaction with air/moisture.[17][24]
- Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as anilines can be sensitive to air and light, often discoloring over time.[12][17]
- Segregation: Store **2-Bromo-6-fluoro-4-methylaniline** away from incompatible materials. [20]

Table 3: Incompatible Materials

Class of Material	Examples	Reason for Incompatibility
Strong Oxidizing Agents	Nitric acid, hydrogen peroxide, permanganates	Can cause violent, exothermic reactions.[20][24]
Strong Acids	Hydrochloric acid, sulfuric acid	Can react exothermically.[16][20]
Acid Anhydrides & Chlorides	Acetic anhydride, benzoyl chloride	Can undergo vigorous reactions.[16]
Certain Metals	Aluminum, zinc	May react, especially in the presence of moisture.[24]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Protocol 2: Spill Response and Decontamination

- Evacuate and Alert: Alert all personnel in the immediate vicinity. If the spill is large or involves a significant release of dust, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office.[26][27]
- Secure the Area: Prevent the spread of dust and vapors by closing the laboratory door.[27] Remove all sources of ignition.[12][26]
- Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.[27]
- Containment: Gently cover the solid spill with an inert absorbent material like vermiculite, dry sand, or cat litter to prevent it from becoming airborne.[12][27]
- Cleanup: Working from the outside edges of the spill toward the center, carefully sweep the absorbed material into a designated hazardous waste container.[27] Use non-sparking tools. [12][26]
- Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.[27]

- Disposal: Place all contaminated materials (absorbent, gloves, cloths) into a sealed, properly labeled hazardous waste container.[20][24]
- Report: Report the incident to your supervisor and EHS office.[27]

Caption: Emergency response workflow for a chemical spill.

First Aid Measures

- Inhalation: Immediately move the exposed person to fresh air.[26][28] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[26][28]
- Skin Contact: Promptly remove all contaminated clothing while flushing the affected skin with copious amounts of soap and water for at least 15 minutes.[26][27][28] Seek immediate medical attention.[16]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[26][27] Remove contact lenses if present and easy to do.[24] Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting.[26] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[26] Call a poison control center or doctor immediately.[24][26]

Waste Disposal

All waste containing **2-Bromo-6-fluoro-4-methylaniline**, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[20]

- Collect waste in compatible, sealed, and clearly labeled containers.[20][26]
- Do not dispose of this chemical down the drain or in the regular trash.[20][26]
- Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.[20]

References

- Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
- Aniline - Incident management - GOV.UK. (n.d.). GOV.UK. [Link]
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. [Link]
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). The National Institute for Occupational Safety and Health (NIOSH). [Link]
- 4-Bromo-2-fluoro-6-methylaniline | C7H7BrFN | CID 17972671 - PubChem. (n.d.). PubChem. [Link]
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. [Link]
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- Aniline. (n.d.).
- ANILINE - Techno PharmChem. (n.d.). Techno PharmChem. [Link]
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.).
- How to Choose PPE for Chemical Work. (2025, October 23).
- **2-BROMO-6-FLUORO-4-METHYLANILINE** - ChemBK. (n.d.). ChemBK. [Link]
- Biological Exposure or Spills: Response, Decontamination & Clean-up - St. Olaf College. (n.d.). St. Olaf College. [Link]
- 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem. (n.d.). PubChem. [Link]
- What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025, February 24). Knowledge. [Link]
- ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 26). Loba Chemie. [Link]
- 2-Bromo-4-fluoro-6-methylaniline | C7H7BrFN | CID 2773378 - PubChem. (n.d.). PubChem. [Link]
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF - ResearchGate. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-BROMO-6-FLUORO-4-METHYLANILINE | 18349-09-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 [chemicalbook.com]
- 8. 2-Bromo-4-fluoro-6-methylaniline | C7H7BrFN | CID 2773378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. lobachemie.com [lobachemie.com]
- 11. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [www.cdc.gov]
- 12. technopharmchem.com [technopharmchem.com]
- 13. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. hazmatschool.com [hazmatschool.com]
- 19. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 21. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 22. bloomtechz.com [bloomtechz.com]
- 23. echemi.com [echemi.com]
- 24. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 25. static.cymitquimica.com [static.cymitquimica.com]
- 26. chemicalbook.com [chemicalbook.com]
- 27. safety.fsu.edu [safety.fsu.edu]
- 28. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- To cite this document: BenchChem. [Handling and storage of 2-Bromo-6-fluoro-4-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098318#handling-and-storage-of-2-bromo-6-fluoro-4-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com